molecular formula C22H25F2NO4 B13446646 (R,R,R,R)-Nebivolol

(R,R,R,R)-Nebivolol

Cat. No.: B13446646
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-MCEIDBOGSA-N
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Description

(R,R,R,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual mechanism of action, which includes both beta-blockade and vasodilation through nitric oxide release.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Nebivolol involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzopyran Moiety: This involves the cyclization of a phenol derivative with an epoxide.

    Introduction of the Amino Alcohol Side Chain: This is achieved through a nucleophilic substitution reaction.

    Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the (R,R,R,R)-enantiomer.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzopyran moiety.

    Reduction: The compound can be reduced at the nitro group if present.

    Substitution: Nucleophilic substitution reactions can occur at the amino alcohol side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols are often employed.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the nitro group, such as amines.

    Substitution: Substituted derivatives at the amino alcohol side chain.

Scientific Research Applications

Chemistry: (R,R,R,R)-Nebivolol is used as a model compound in the study of beta-blockers and their interactions with adrenergic receptors.

Biology: The compound is used to study the physiological effects of beta-blockade and nitric oxide release in various biological systems.

Medicine: this compound is extensively researched for its therapeutic effects in hypertension, heart failure, and other cardiovascular conditions.

Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers with improved efficacy and safety profiles.

Mechanism of Action

(R,R,R,R)-Nebivolol exerts its effects through two primary mechanisms:

    Beta-1 Adrenergic Receptor Blockade: This reduces heart rate and myocardial contractility, leading to decreased blood pressure.

    Nitric Oxide Release: This causes vasodilation, further contributing to the reduction in blood pressure.

The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

Comparison with Similar Compounds

    Atenolol: Another selective beta-1 blocker but lacks the nitric oxide-mediated vasodilation.

    Metoprolol: Similar beta-blocking properties but different pharmacokinetic profile.

    Bisoprolol: Comparable beta-1 selectivity but does not induce nitric oxide release.

Uniqueness: (R,R,R,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-blockade with nitric oxide-mediated vasodilation, which provides additional therapeutic benefits in the treatment of cardiovascular diseases.

Properties

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1

InChI Key

KOHIRBRYDXPAMZ-MCEIDBOGSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Origin of Product

United States

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